4-[4-(3-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine
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Overview
Description
4-[4-(3-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine is a compound that belongs to the class of piperazine derivatives. Piperazines are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine typically involves the reaction of 3-methoxyphenylpiperazine with 6-methylpyrimidine under specific conditions. One common method includes the use of a Mannich reaction, where the piperazine ring is formed through the reaction of an amine, formaldehyde, and a ketone or aldehyde . The reaction is usually carried out in the presence of a base such as sodium cyanoborohydride in methanol .
Industrial Production Methods
For industrial production, the synthesis process is optimized for higher yields and purity. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the piperazine ring or the pyrimidine ring, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[4-(3-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(3-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine involves its interaction with specific molecular targets. It is known to bind to certain receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **4-(4-Bromophenyl)piperazin-1-yl]-6-methylpyrimidine
- **4-(3-Chlorophenyl)piperazin-1-yl]-6-methylpyrimidine
- **4-(4-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine
Uniqueness
4-[4-(3-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy group enhances its solubility and bioavailability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H20N4O |
---|---|
Molecular Weight |
284.36 g/mol |
IUPAC Name |
4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine |
InChI |
InChI=1S/C16H20N4O/c1-13-10-16(18-12-17-13)20-8-6-19(7-9-20)14-4-3-5-15(11-14)21-2/h3-5,10-12H,6-9H2,1-2H3 |
InChI Key |
RUNPUGDBFIVXNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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